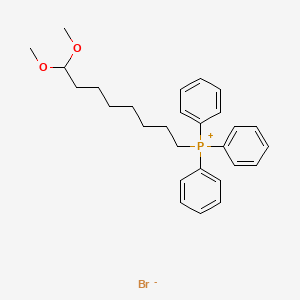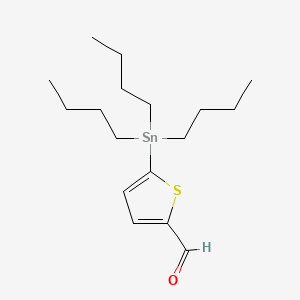
(8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide: is an organophosphorus compound that features a phosphonium cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The general synthetic route can be summarized as follows:
Reaction of Triphenylphosphine with Alkyl Halide: Triphenylphosphine is reacted with 8,8-dimethoxyoctyl bromide in a suitable solvent such as acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide: can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium cation can be reduced or oxidized under specific conditions.
Addition Reactions: The compound can undergo addition reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. These reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively. These reactions are usually performed under controlled temperature and pH conditions.
Addition Reactions: Reagents such as Grignard reagents or organolithium compounds can be used for addition reactions. These reactions are often carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield the corresponding hydroxide salt, while oxidation reactions can produce phosphine oxides.
Applications De Recherche Scientifique
(8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide: has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: It can be used as a probe to study cellular processes involving phosphonium cations.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and surfactants.
Mécanisme D'action
The mechanism by which (8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide exerts its effects involves the interaction of the phosphonium cation with various molecular targets. The compound can interact with nucleophiles, electrophiles, and redox-active species, leading to a range of chemical transformations. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
Comparaison Avec Des Composés Similaires
(8,8-Dimethoxyoctyl)(triphenyl)phosphanium bromide: can be compared with other similar compounds, such as:
(3-Bromopropyl)triphenylphosphonium bromide: This compound has a shorter alkyl chain and different reactivity compared to this compound
(4-Methoxybutyl)triphenylphosphonium bromide: This compound features a methoxy group on a shorter alkyl chain, leading to different chemical properties and applications.
(6,6-Dimethoxyhexyl)triphenylphosphonium bromide:
The uniqueness of This compound lies in its longer alkyl chain with two methoxy groups, which can influence its solubility, reactivity, and interactions with other molecules.
Propriétés
Numéro CAS |
143573-38-0 |
|---|---|
Formule moléculaire |
C28H36BrO2P |
Poids moléculaire |
515.5 g/mol |
Nom IUPAC |
8,8-dimethoxyoctyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C28H36O2P.BrH/c1-29-28(30-2)23-15-4-3-5-16-24-31(25-17-9-6-10-18-25,26-19-11-7-12-20-26)27-21-13-8-14-22-27;/h6-14,17-22,28H,3-5,15-16,23-24H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
ADAYMOLJPXTJSA-UHFFFAOYSA-M |
SMILES canonique |
COC(CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-Bis(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12559673.png)


![3-Oxo-N-({4-[4-(trifluoromethyl)phenoxy]phenyl}methyl)butanamide](/img/structure/B12559704.png)


![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)

![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)

